N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N4O8S/c1-44-26-11-9-25(10-12-26)38-33(41)20-49-36-39-28-18-32-31(47-21-48-32)17-27(28)35(43)40(36)19-23-4-7-24(8-5-23)34(42)37-15-14-22-6-13-29(45-2)30(16-22)46-3/h4-13,16-18H,14-15,19-21H2,1-3H3,(H,37,42)(H,38,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHPLNNJGUARBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCCC6=CC(=C(C=C6)OC)OC)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to synthesize existing research findings regarding its biological activity, including anticancer properties and effects on neurotransmitter systems.
Chemical Structure and Properties
The compound features a significant molecular structure characterized by:
- Molecular Formula : C31H34N4O6S
- Molecular Weight : 590.7 g/mol
This compound is notable for its multi-functional groups that may contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives, similar to the compound in focus, exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases and induction of apoptosis in cancer cells.
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Mechanism of Action :
- Quinazoline derivatives are known to inhibit the activity of receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival.
- The presence of the dioxoloquinazoline moiety in this compound suggests potential interactions with DNA or RNA synthesis pathways, leading to cell cycle arrest.
-
Case Studies :
- A study demonstrated that derivatives with similar structures showed significant cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The IC50 values ranged from 10 to 30 µM depending on the derivative tested .
- Another investigation highlighted that compounds containing methoxy and thioether groups enhanced anti-proliferative effects due to increased solubility and bioavailability .
Neuropharmacological Effects
The structural components of this compound suggest potential interactions with neurotransmitter systems.
- Acetylcholinesterase Inhibition :
-
Dopaminergic Activity :
- The presence of phenethylamine derivatives indicates potential dopaminergic activity. Compounds with similar structures have been evaluated for their ability to modulate dopamine receptors, which are pivotal in mood regulation and cognitive functions.
Data Summary
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold and Substituent Analysis
Target Compound
- Core : [1,3]dioxolo[4,5-g]quinazolin-8-one.
- Key Substituents: Thioethyl group with a 4-methoxyphenylamino-oxoethyl side chain. 3,4-Dimethoxyphenethyl-benzamide tail.
- Molecular Weight : Estimated ~650–670 g/mol (based on analogs in ).
Analog 1 ()
- Structure: 6-(6-((2-(Benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide.
- Core: Same [1,3]dioxoloquinazolinone scaffold.
- Differences: Hexanamide linker instead of benzamide. Benzylamino group replaces 4-methoxyphenylamino.
- Molecular Weight : 646.8 g/mol (C₃₄H₃₈N₄O₇S) .
Analog 2 ()
- Structure: N-(4-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide.
- Core: Thiazole ring instead of quinazolinone.
- Similarities: 3,4-Dimethoxybenzamide group. Thioethyl linkage to a dihydrodioxin-amino-oxoethyl group.
- Molecular Weight : 455.5 g/mol (C₂₂H₂₁N₃O₆S) .
Analog 3 ()
- Structure : Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate.
- Core : Simple quinazolin-4(3H)-one.
- Differences :
- Lacks [1,3]dioxolo ring and methoxy substitutions.
- Shorter thioacetate side chain.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
